(4-Chloro-5-fluoropyridin-3-yl)methanol
Overview
Description
“(4-Chloro-5-fluoropyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H5ClFNO . It has a molecular weight of 161.56 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H5ClFNO/c7-6-4(3-10)1-9-2-5(6)8/h1-2,10H,3H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored at 2-8°C .Scientific Research Applications
Catalytic Reactions and Compound Synthesis (4-Chloro-5-fluoropyridin-3-yl)methanol serves as a key intermediate in the synthesis of various compounds through catalyst-free domino reactions. It's utilized in synthesizing furan derivatives that exhibit significant biological activity, such as 100% mortality against Myzus persicae at certain concentrations, showcasing its potential in pesticide development (Yu Zhao et al., 2020).
Coordination Chemistry and Metal Complexes The compound plays a role in the preparation of coordination complexes, as seen in research involving diruthenium(2+) core complexes. This compound related derivatives were used to study their coordination behavior and structural properties, offering insights into the design of materials with specific electronic and catalytic features (Lutz Schäffler et al., 2006).
Supramolecular Chemistry In supramolecular chemistry, derivatives of this compound are examined for their ability to form complex molecular networks. These studies explore the influence of halogen substitution on the intermolecular interaction patterns, contributing to our understanding of molecular assembly and crystal engineering (P. Rajalakshmi et al., 2012).
Molecular Spectroscopy and Cluster Studies The interaction with methanol in cluster formations provides insights into the hydrogen bonding characteristics of fluoropyridines. This compound and its analogs' studies reveal detailed information on molecular interactions critical for understanding solvent effects in chemical reactions and the design of molecular recognition systems (Y. Nibu et al., 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Properties
IUPAC Name |
(4-chloro-5-fluoropyridin-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-6-4(3-10)1-9-2-5(6)8/h1-2,10H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFJEZZFPFJOKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)Cl)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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